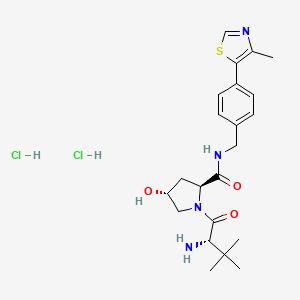
1,2,3,4,5,6-hexahydropentalen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4,5,6-Hexahydropentalen-1-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the compound can be prepared by the acid-catalyzed cyclization of 1,6-diketones. Another method involves the use of transition metal catalysts to facilitate the formation of the bicyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5,6-Hexahydropentalen-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The hydrogen atoms on the bicyclic ring can be substituted with different functional groups through various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1,2,3,4,5,6-Hexahydropentalen-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,2,3,4,5,6-hexahydropentalen-1-one exerts its effects depends on the specific reactions it undergoes. In general, the compound’s reactivity is influenced by the presence of the ketone functional group and the strain in the bicyclic ring system. These factors make it a versatile intermediate in various chemical transformations.
Comparison with Similar Compounds
1,2,3,4,5,6-Hexahydropentalen-1-one can be compared with other bicyclic ketones, such as:
Bicyclo[2.2.1]heptan-2-one (Norcamphor): Similar in structure but with a different ring size and reactivity.
Bicyclo[3.3.1]nonan-9-one: Another bicyclic ketone with a larger ring system.
The uniqueness of this compound lies in its specific ring size and the resulting strain, which influences its reactivity and applications.
Properties
CAS No. |
10515-92-1 |
|---|---|
Molecular Formula |
C8H10O |
Molecular Weight |
122.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



